(4E)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-[(4-methylphenyl)methoxy]benzaldehyde with 3-phenyl-4,5-dihydro-1,2-oxazole-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvent.
Substitution: Sodium methoxide, sodium ethoxide, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(4E)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4E)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE: Unique due to its specific substitution pattern and structural features.
Other Oxazoles: Compounds like 2,5-diphenyloxazole and 2-phenyl-4,5-dihydro-1,2-oxazole share similar core structures but differ in their substitution patterns and functional groups.
Uniqueness
The uniqueness of (4E)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19NO3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(4E)-4-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C24H19NO3/c1-17-11-13-18(14-12-17)16-27-22-10-6-5-9-20(22)15-21-23(25-28-24(21)26)19-7-3-2-4-8-19/h2-15H,16H2,1H3/b21-15+ |
InChI Key |
YGKBUCZQUYYSCT-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2/C=C/3\C(=NOC3=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=NOC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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